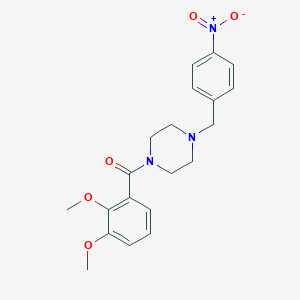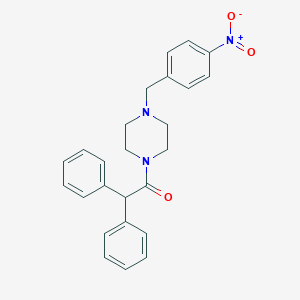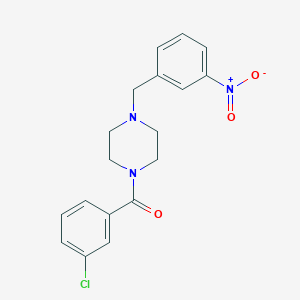
2-methyl-N'-(5-nitro-2-oxoindol-3-yl)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N'-(5-nitro-2-oxoindol-3-yl)benzohydrazide is a chemical compound that has gained significant attention in scientific research. This compound is synthesized using a specific method and has various applications in the field of biochemistry and physiology.
作用機序
The mechanism of action of 2-methyl-N'-(5-nitro-2-oxoindol-3-yl)benzohydrazide is not fully understood. However, it has been suggested that this compound can induce apoptosis in cancer cells by inhibiting the activity of topoisomerase IIα. It has also been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many cancer cells.
Biochemical and Physiological Effects
2-methyl-N'-(5-nitro-2-oxoindol-3-yl)benzohydrazide has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of topoisomerase IIα, and inhibit the activity of carbonic anhydrase IX. This compound has also been shown to have anti-inflammatory and anti-oxidant properties.
実験室実験の利点と制限
The advantages of using 2-methyl-N'-(5-nitro-2-oxoindol-3-yl)benzohydrazide in lab experiments include its fluorescent properties, anti-tumor activity, and potential use in cancer therapy. However, the limitations of using this compound include its toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for the use of 2-methyl-N'-(5-nitro-2-oxoindol-3-yl)benzohydrazide in scientific research. One potential direction is the development of this compound as a photosensitizer for photodynamic therapy. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in cancer therapy. Finally, this compound could be used as a tool for the detection of zinc ions in living cells.
Conclusion
In conclusion, 2-methyl-N'-(5-nitro-2-oxoindol-3-yl)benzohydrazide is a chemical compound that has various applications in scientific research. It is synthesized using a specific method and has been shown to have anti-tumor activity, anti-inflammatory properties, and potential use in cancer therapy. Further research is needed to fully understand the mechanism of action of this compound and its potential use in scientific research.
合成法
The synthesis of 2-methyl-N'-(5-nitro-2-oxoindol-3-yl)benzohydrazide involves the reaction of 5-nitro-2-oxoindole-3-carboxylic acid with thionyl chloride to form 5-nitro-2-oxoindole-3-carbonyl chloride. This intermediate is then reacted with 2-aminobenzohydrazide in the presence of triethylamine to form 2-methyl-N'-(5-nitro-2-oxoindol-3-yl)benzohydrazide.
科学的研究の応用
2-methyl-N'-(5-nitro-2-oxoindol-3-yl)benzohydrazide has various applications in scientific research. It is used as a fluorescent probe for the detection of zinc ions in living cells. This compound has also been shown to have anti-tumor activity in various cancer cell lines, making it a potential candidate for cancer therapy. Additionally, it has been used as a photosensitizer for photodynamic therapy.
特性
分子式 |
C16H12N4O4 |
|---|---|
分子量 |
324.29 g/mol |
IUPAC名 |
2-methyl-N//'-(5-nitro-2-oxoindol-3-yl)benzohydrazide |
InChI |
InChI=1S/C16H12N4O4/c1-9-4-2-3-5-11(9)15(21)19-18-14-12-8-10(20(23)24)6-7-13(12)17-16(14)22/h2-8H,1H3,(H,19,21)(H,17,18,22) |
InChIキー |
OOYCVKXJDRAKAC-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC=CC=C1C(=O)NNC2=C3C=C(C=CC3=NC2=O)[N+](=O)[O-] |
SMILES |
CC1=CC=CC=C1C(=O)NNC2=C3C=C(C=CC3=NC2=O)[N+](=O)[O-] |
正規SMILES |
CC1=CC=CC=C1C(=O)NNC2=C3C=C(C=CC3=NC2=O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[Methyl(4-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B229578.png)
![N-[(Z)-(1-ethyl-5-methoxy-2-oxoindol-3-ylidene)amino]-4-nitrobenzamide](/img/structure/B229584.png)
![(2-methoxy-4-{(Z)-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B229587.png)
![1-(4-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B229591.png)
![Ethyl 4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate](/img/structure/B229600.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine](/img/structure/B229602.png)
![(4-Nitrophenyl)[4-(propan-2-yl)piperazin-1-yl]methanone](/img/structure/B229603.png)


![1-[(4-Methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine](/img/structure/B229607.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine](/img/structure/B229609.png)

![3-Benzyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229614.png)